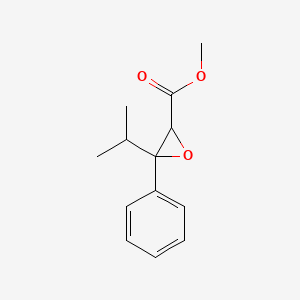
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a carboxylate ester group attached to the oxirane ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the meta position.
Epoxidation: The brominated intermediate is then subjected to epoxidation to form the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.
Substituted Derivatives: Various functionalized compounds obtained through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is highly strained and thus highly reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, leading to ring-opening and formation of new bonds.
Electrophilic Substitution: The bromophenyl group can undergo substitution reactions, introducing new functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and properties.
Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate: The bromine atom is positioned differently, affecting the compound’s chemical behavior.
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate:
Uniqueness: The presence of the bromophenyl group at the meta position in this compound imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |
Clave InChI |
SWPUQKJOQHZAJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine](/img/structure/B13639125.png)


![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)

![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)

![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)



![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)

